N-(3-hydroxyphenyl)thiophene-3-carboxamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions as N-(3-hydroxyphenyl)thiophene-3-carboxamide, which precisely describes the substitution pattern and functional group arrangements within the molecular structure. The molecular formula C₁₁H₉NO₂S indicates the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom arranged in a specific connectivity pattern. The compound exhibits several synonymous names in chemical databases, including thiophene-3-(3'-hydroxycarboxanilide), reflecting alternative nomenclature approaches used across different chemical information systems.
The structural analysis reveals that the molecule consists of two primary aromatic systems: a five-membered thiophene heterocycle and a six-membered benzene ring bearing a hydroxyl substituent at the meta position relative to the amide nitrogen. The amide functional group serves as the connecting bridge between these two aromatic systems, creating a conjugated pathway that influences the electronic properties of the entire molecule. The Simplified Molecular Input Line Entry System representation "Oc1cccc(c1)NC(=O)c1cscc1" provides a linear encoding of the molecular connectivity, demonstrating the specific attachment points and bonding arrangements.
Crystallographic Data and Three-Dimensional Conformational Studies
Limited crystallographic data is available for this compound in the current literature, though the compound has been assigned the molecular descriptor number MFCD11167717 in chemical databases. The three-dimensional molecular geometry is significantly influenced by the rotational freedom around the carbon-nitrogen amide bond, which can adopt different conformational states depending on intramolecular interactions and crystal packing forces. The presence of the hydroxyl group on the phenyl ring introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions with the amide carbonyl oxygen.
The thiophene ring system maintains a planar configuration due to its aromatic character, while the phenyl ring similarly exhibits planarity. The angle between these two aromatic planes is determined by the torsional rotation around the amide bond, which can significantly affect the overall molecular geometry and electronic delocalization. The hydroxyl substituent at the meta position of the phenyl ring can participate in intermolecular hydrogen bonding networks in the solid state, potentially influencing crystal packing arrangements and physical properties.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound involves multiple analytical techniques to elucidate structural features and electronic properties. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, with characteristic chemical shifts expected for the thiophene protons, phenyl ring protons, hydroxyl proton, and amide proton. The thiophene ring typically exhibits distinctive chemical shift patterns in the aromatic region, while the meta-substituted phenyl ring shows characteristic coupling patterns and multiplicities.
Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The amide carbonyl group typically exhibits a strong absorption band around 1650-1680 wavenumbers, while the hydroxyl group shows a broad absorption in the 3200-3600 wavenumber region. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, and the aromatic carbon-carbon stretches are observed around 1500-1600 wavenumbers. Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated aromatic systems, with absorption maxima reflecting the extent of electronic delocalization between the thiophene and phenyl chromophores.
Thermodynamic Properties: Melting Point, Solubility, and Stability
The thermodynamic properties of this compound are influenced by its molecular structure and intermolecular interactions. While specific melting point data is not extensively documented in the available literature, the compound's stability and storage requirements indicate handling under controlled conditions with storage at 2-8 degrees Celsius in sealed containers. The presence of both hydrophilic (hydroxyl and amide groups) and lipophilic (aromatic rings) regions within the molecule suggests intermediate solubility characteristics in various solvents.
The computational chemistry data indicates a topological polar surface area of 49.33 square angstroms and a calculated logarithmic partition coefficient of 2.706, suggesting moderate lipophilicity. The molecule contains three hydrogen bond acceptor sites and two hydrogen bond donor sites, with two rotatable bonds contributing to conformational flexibility. These parameters collectively influence the compound's solubility profile in different solvent systems and its potential bioavailability characteristics.
The thermal stability of the compound is expected to be moderate, with potential degradation pathways involving the amide bond or oxidation of the thiophene ring under extreme conditions. The hydroxyl group may undergo oxidation reactions under oxidative conditions, while the thiophene ring can be susceptible to electrophilic substitution reactions. Storage under inert atmosphere and controlled temperature conditions helps maintain compound integrity over extended periods.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10-3-1-2-9(6-10)12-11(14)8-4-5-15-7-8/h1-7,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQPRLVBBAGTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Amide Coupling
One method for synthesizing N-(3-hydroxyphenyl)thiophene-3-carboxamide involves the coupling of 3-hydroxyaniline with thiophene-3-carboxylic acid. This can be achieved using amide coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine.
- Combine 3-hydroxyaniline, thiophene-3-carboxylic acid, and the coupling reagent (e.g., HATU or EDC·HCl) in a dry solvent such as dichloromethane (CH\$$2\$$Cl\$$2\$$) or dimethylformamide (DMF).
- Add a base (e.g., DIPEA or triethylamine) to the reaction mixture.
- Stir the mixture at room temperature for 12 hours or until the reaction is complete.
- Dilute the reaction mixture with a solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na\$$2\$$SO\$$4\$$), filter, and concentrate under vacuum.
- Purify the product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the desired this compound.
Synthesis from Substituted Anilines
This compound can be synthesized from substituted anilines via reaction with benzoyl chloride.
- To a solution of substituted aniline and triethylamine in tetrahydrofuran (THF), add benzoyl chloride slowly at 0°C.
- Stir the reaction mixture at room temperature for 30 minutes.
- Quench the reaction with water and extract with ethyl acetate.
- Dry the combined organic layer over anhydrous Na\$$2\$$SO\$$4\$$ and concentrate under vacuum.
Electrochemical Synthesis
N-aryloxyamides can be obtained by electrochemical synthesis using a reticulated vitreous carbon (RVC) anode and a graphite rod cathode in acetonitrile (CH\$$_3\$$CN).
- Place the N-aryloxyamide, diphenyl diselenide, NH\$$4\$$Br, and nBu\$$4\$$NBF\$$_4\$$ in a flask.
- Equip the flask with a reticulated vitreous carbon (RVC) anode and a graphite rod cathode, and add CH\$$_3\$$CN.
- Stir and electrolyze the reaction mixture at a constant current of 5 mA until complete consumption of N-aryloxamide 1a.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Anti-Cancer Activity
One of the prominent applications of N-(3-hydroxyphenyl)thiophene-3-carboxamide derivatives is their potential as anti-cancer agents. A study reported that certain thiophene-3-carboxamide derivatives, including those related to this compound, exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor is crucial for tumor angiogenesis, making it an attractive target for cancer therapy. The derivative compound 14d demonstrated effective anti-proliferative activity against various cancer cell lines (HCT116, MCF7, PC3, and A549) with an IC50 value of 191.1 nM . Additionally, it inhibited colony formation and cell migration, indicating its potential as a lead compound for anti-angiogenesis .
Mitochondrial Protection
This compound has also been studied for its protective effects on mitochondria. Research indicated that derivatives of this compound can inhibit mitochondrial swelling and enhance calcium retention capacity in mitochondria. This property is particularly relevant for conditions involving mitochondrial dysfunction, such as muscular dystrophies. The study highlighted the importance of the 3-hydroxyphenyl moiety in maintaining activity against mitochondrial permeability transition pore inhibitors .
Anti-Influenza Activity
Recent investigations have focused on the use of thiophene-3-carboxamide derivatives as potential inhibitors of influenza virus polymerase. These compounds have shown promise in disrupting protein-protein interactions within the viral RNA-dependent RNA polymerase complex, suggesting a novel approach to combatting influenza infections . The structure-activity relationship studies indicate that modifications to the thiophene scaffold can enhance antiviral efficacy while maintaining low toxicity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carboxamide groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Differences
- Hydroxyphenyl vs. Acetylphenyl () : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the acetyl group, which is electron-withdrawing and lipophilic. This difference may influence bioavailability and target selectivity.
- Hydroxyphenyl vs. In contrast, the hydroxyl group may improve solubility but reduce membrane permeability.
- Hydroxyphenyl vs. Aminopropyl (): The aminopropyl chain introduces a basic nitrogen, which could enhance solubility and enable interactions with acidic residues in biological targets, unlike the phenolic hydroxyl group.
Physicochemical Properties
- Synthetic Considerations : The hydroxyl group may necessitate protection/deprotection strategies during synthesis, unlike acetyl or trifluoromethyl groups, which are more stable under standard coupling conditions .
Biological Activity
N-(3-hydroxyphenyl)thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, various biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a hydroxyl group on the phenyl moiety and a carboxamide group. Its structure is crucial for its biological activity, particularly in enzyme inhibition and interaction with cellular targets.
The compound's mechanism of action primarily involves its ability to interact with specific enzymes. The hydroxyl and carboxamide groups enhance its binding affinity to enzyme active sites, potentially leading to the inhibition of their activity. This property is critical in its applications as a potential therapeutic agent.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL .
- Anticancer Activity : The compound demonstrates significant antiproliferative effects on cancer cell lines. For instance, studies have reported IC50 values below 9 μM against selected cancer cell lines, indicating strong potential for cancer treatment . Additionally, it has shown efficacy in inhibiting epidermal growth factor receptor (EGFR) kinase activity, which is crucial in many cancers .
- Enzyme Inhibition : this compound has been highlighted for its ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 2.67 μM to 31.64 μM . These enzymes are vital for DNA replication and synthesis of nucleotides, making them key targets in antibiotic and anticancer drug development.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study evaluated various derivatives of thiophene-based compounds, including this compound, for their antimicrobial properties. The results indicated that the compound exhibited significant antibacterial effects, outperforming standard antibiotics in certain assays .
- Antiproliferative Studies : In vitro tests revealed that this compound had potent antiproliferative effects on multiple cancer cell lines. The compound's ability to inhibit EGFR was particularly noteworthy, with an IC50 value of 94.44 nM reported in one study .
- Enzyme Inhibition Studies : Research highlighted the compound's role as an enzyme inhibitor, particularly against DNA gyrase and DHFR. These findings suggest potential applications in developing new antimicrobial agents that target these enzymes specifically .
Data Summary
| Activity | IC50 Values | Remarks |
|---|---|---|
| Antibacterial | MIC: 0.22 - 0.25 μg/mL | Effective against Staphylococcus aureus |
| Anticancer | <9 μM | Strong antiproliferative activity |
| DNA Gyrase Inhibition | 12.27 - 31.64 μM | Significant inhibitor |
| DHFR Inhibition | 0.52 - 2.67 μM | Key target for cancer therapy |
Q & A
Synthetic Methodologies
Q: What are the optimized synthetic routes for N-(3-hydroxyphenyl)thiophene-3-carboxamide, and how do reaction conditions influence yield and purity? A:
- Key Reactions : Acylation of thiophene-3-carboxylic acid derivatives with 3-hydroxyphenylamine under reflux in anhydrous CH₂Cl₂, using coupling agents like succinic or maleic anhydride. Catalysts such as K₂CO₃ enhance reactivity in acetone-based systems .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) achieves >95% purity .
- Critical Factors : Reaction time (3–24 h), stoichiometric ratios (1.2–4.0 equiv of anhydrides), and inert gas (N₂) protection to prevent oxidation .
Spectroscopic Characterization
Q: Which spectroscopic techniques are essential for structural confirmation, and how are key functional groups identified? A:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl rings) and hydroxyl groups (broad singlet at δ 5.5–6.0 ppm). Amide C=O resonates at ~168 ppm in 13C NMR .
- IR Spectroscopy : C=O stretches (1650–1700 cm⁻¹), N-H bends (3300–3500 cm⁻¹), and O-H stretches (3200–3400 cm⁻¹) confirm amide and phenolic groups .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Biological Activity Evaluation
Q: What in vitro assays are recommended for assessing antibacterial and cytotoxic activity? A:
- Antibacterial : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines). Mechanism studies may include β-lactamase inhibition assays .
- Cytotoxicity : Sulforhodamine B (SRB) assay in 96-well plates for adherent cell lines. Fixation with trichloroacetic acid and optical density measurement at 564 nm provide dose-response curves .
Physicochemical Properties and Bioactivity
Q: How do substituents and dipole moments influence biological activity? A:
- Dipole Moment : Electron-withdrawing groups (e.g., -Cl) increase dipole moments, enhancing membrane permeability. For example, derivatives with 3,4-dimethoxy substituents show higher antibacterial efficacy due to optimized charge distribution .
- Solubility : LogP values (~2.5–3.5) suggest moderate lipophilicity, requiring DMSO or ethanol for in vitro studies .
Structure-Activity Relationships (SAR)
Q: What structural modifications enhance potency in thiophene-3-carboxamide analogs? A:
- Phenyl Substituents : 3-Hydroxyphenyl groups improve hydrogen bonding with bacterial targets (e.g., penicillin-binding proteins). Chlorine or methoxy groups at para-positions increase MIC values by 4–8× .
- Thiophene Ring : Saturation (tetrahydrobenzo[b]thiophene) reduces planarity, decreasing DNA intercalation but improving metabolic stability .
Analytical Method Development
Q: What HPLC conditions are optimal for purity analysis and stability testing? A:
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient elution with methanol:water (0.1% TFA) from 30% to 100% over 30 min. Detection at 254 nm .
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks; <5% degradation indicates robust shelf life .
Mechanistic and Target Interaction Studies
Q: How can molecular docking guide mechanistic studies for this compound? A:
- Target Identification : Docking into E. coli DNA gyrase (PDB: 1KZN) reveals hydrogen bonds with Asp73 and hydrophobic interactions with Val167.
- Validation : Follow-up with enzyme inhibition assays (IC₅₀) and comparative kinetics (Lineweaver-Burk plots) to confirm competitive/non-competitive binding .
Stability and Storage Recommendations
Q: What are the best practices for handling and long-term storage? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
